3-(1-Aminopropan-2-yl)oxazolidin-2-one
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Overview
Description
3-(1-Aminopropan-2-yl)oxazolidin-2-one is a heterocyclic organic compound that contains both an oxazolidinone ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This reaction typically takes place in a hexafluoroisopropanol medium . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature, yielding 2-oxazolidinones with the β-enaminocarbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-yl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
3-(1-Aminopropan-2-yl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect observed in many oxazolidinone derivatives.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone antibiotic with improved potency and a better safety profile compared to linezolid.
Contezolid: Another oxazolidinone derivative currently in clinical trials for its antibacterial properties.
Uniqueness
3-(1-Aminopropan-2-yl)oxazolidin-2-one is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to act as a chiral auxiliary and its potential as an antibacterial agent make it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-5(4-7)8-2-3-10-6(8)9/h5H,2-4,7H2,1H3 |
InChI Key |
UIWPVXCOFPQXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1CCOC1=O |
Origin of Product |
United States |
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